Bariumhexafluoroacetylacetonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

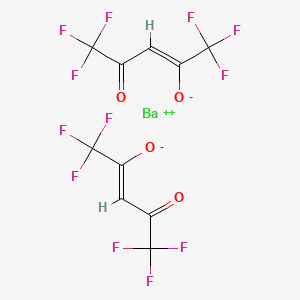

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium is a chemical compound that has been widely used in scientific research applications. It is a barium salt of hexafluoroacetylacetone, which is an organic compound with the formula C5H2F6O2. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Allgemeine Eigenschaften

Bariumhexafluoroacetylacetonat ist ein weißes Pulver mit einem Molekulargewicht von 551,44. Es hat einen Schmelzpunkt von 220–250 °C und ist unlöslich in Wasser {svg_1}. Es ist in der Regel in den meisten Mengen sofort verfügbar, einschließlich hochreiner, submikroner und Nanopulverformen {svg_2}.

Industrielle Anwendungen

In der Industrie wird Barium als „Getter“ oder unerwünschter Gasentferner für Vakuumröhren sowie als Zusatzstoff für Stahl und Gusseisen verwendet {svg_3}. Barium wird auch mit Silizium und Aluminium in lasttragenden Legierungen legiert {svg_4}.

Synthese von hydrophoben magnetischen ionischen Flüssigkeiten (MILs)

This compound wird bei der Synthese von extrem hydrophoben MILs verwendet. Diese MILs werden unter Verwendung von Übergangs- und Seltenerdmetallhexafluoroacetylacetonat-Chelat-Anionen synthetisiert, die mit dem Trihexyl(tetradecyl)phosphonium-Kation gepaart sind {svg_5}. Diese MILs haben eine Wasserlöslichkeit von weniger als 0,01 % (v/v) und werden in einem schnellen zweistufigen Verfahren synthetisiert {svg_6}.

Anwendungen in der Flüssig-Flüssig-Extraktion (LLE) und Katalyse

Die mit this compound synthetisierten hydrophoben MILs können in vielen Anwendungen eingesetzt werden, darunter die Flüssig-Flüssig-Extraktion (LLE) und die Katalyse {svg_7}. Ihre niedrige Viskosität und geringe Wasserlöslichkeit sind wesentliche Merkmale, die ihre Machbarkeit in der LLE bestimmen {svg_8}.

Anwendungen in der Trennung und Reinigung

Die niedrige Viskosität, hohe Hydrophobizität und große magnetische Suszeptibilität dieser MILs machen sie zu sehr attraktiven und vielversprechenden Lösungsmitteln für die Trennung und Reinigung {svg_9}.

Anwendungen in flüssigen elektrochromen Materialien

Die einzigartigen Eigenschaften dieser MILs machen sie auch für den Einsatz als flüssige elektrochrome Materialien geeignet {svg_10}.

Anwendungen in mikrofluidischen Anwendungen

Die mit this compound synthetisierten MILs können aufgrund ihrer niedrigen Viskosität und hohen Hydrophobizität auch in mikrofluidischen Anwendungen eingesetzt werden {svg_11}.

Stabilität auf metallischen und oxidierten Oberflächen

Die Stabilität von Hexafluoroacetylaceton-Molekülen auf metallischen und oxidierten Oberflächen wurde untersucht. Es wurde gezeigt, dass ein hfacH-Molekül auf einer Ni-Metalloberfläche instabil sein und dissoziieren kann {svg_12}.

Wirkmechanismus

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium' involves the reaction of barium hydroxide with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in water.", "Starting Materials": [ "Barium hydroxide", "1,1,1,5,5,5-hexafluoro-2,4-pentanedione", "Water" ], "Reaction": [ "Add barium hydroxide to water to form a solution.", "Add 1,1,1,5,5,5-hexafluoro-2,4-pentanedione to the solution.", "Stir the solution for several hours at room temperature.", "Filter the solution to remove any solids.", "Evaporate the solvent to obtain the compound '2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium'." ] } | |

| 118131-57-0 | |

Molekularformel |

C10H2BaF12O4 |

Molekulargewicht |

551.43 g/mol |

IUPAC-Name |

barium(2+);1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |

InChI-Schlüssel |

WUXISMDFUAVWSS-UHFFFAOYSA-L |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Kanonische SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Herkunft des Produkts |

United States |

Q1: What are the advantages of using Barium hexafluoroacetylacetonate as a precursor for Chemical Vapor Deposition (CVD)?

A1: Barium hexafluoroacetylacetonate, also known as Ba(hfa)2, offers advantages as a CVD precursor compared to other conventional fluorinated barium chelates like barium heptafluorodimethyloctanedionate (Ba(fod)2). Research indicates that Ba(hfa)2 sublimes at a lower temperature range (190-220°C) and demonstrates enhanced thermal stability. [] This characteristic allows for more controlled and efficient deposition of thin films during the CVD process.

Q2: What novel Barium β-diketone chelates have been investigated as potential alternatives to Ba(hfa)2 in CVD applications?

A2: Researchers have explored Barium bis chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) as potential alternatives to Ba(hfa)2 for CVD applications. [] These novel chelates exhibit even lower sublimation temperatures (190-220°C) and improved thermal stability compared to Ba(hfa)2, making them promising candidates for the fabrication of thin films like barium fluoride (BaF2).

Q3: Beyond its role in CVD, are there other applications where Barium hexafluoroacetylacetonate is employed?

A3: While recognized for its role in CVD, Barium hexafluoroacetylacetonate is also being explored as a precursor for synthesizing other materials. For instance, it plays a crucial role in the creation of high-temperature superconductors. [] This highlights its versatility and potential in diverse material science applications beyond thin film fabrication.

Q4: What are the limitations of using Barium hexafluoroacetylacetonate as a precursor in material synthesis?

A4: Despite its advantages, research suggests that there are limitations associated with using Barium hexafluoroacetylacetonate as a precursor. [] Further investigation and development of improved precursors are necessary to address these limitations and fully realize the potential of this compound in material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.